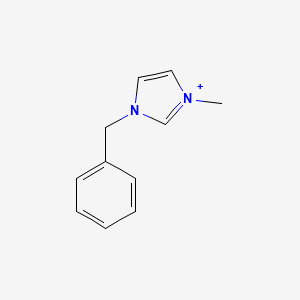

1-Benzyl-3-methylimidazolium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

52461-82-2 |

|---|---|

Molecular Formula |

C11H13N2+ |

Molecular Weight |

173.23 g/mol |

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C11H13N2/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3/q+1 |

InChI Key |

COSSPXYCRNRXRX-UHFFFAOYSA-N |

SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2 |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2 |

Synonyms |

1-benzyl-3-methylimidazolium 1-benzyl-3-methylimidazolium chloride |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Benzyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylimidazolium chloride, often abbreviated as [BzMIM]Cl, is an ionic liquid that has garnered significant interest across various scientific disciplines, including organic synthesis, catalysis, and materials science. Its unique combination of a bulky, asymmetric cation and a simple halide anion imparts a distinct set of physical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physical properties of this compound chloride, supported by available data and detailed experimental methodologies.

Core Physical Properties

Quantitative Physical Data

| Property | Value | Conditions |

| Molecular Formula | C₁₁H₁₃ClN₂ | - |

| Molecular Weight | 208.69 g/mol | - |

| Appearance | White to off-white crystalline powder/solid | Ambient |

| Melting Point | 58 °C - 80 °C | - |

| Density | 1.673 g/cm³ | 25 °C |

| Crystal System | Orthorhombic (as a 0.25-hydrate) | - |

| Boiling Point | Decomposes before boiling | - |

| Thermal Decomposition | Not specifically reported; imidazolium (B1220033) chlorides generally exhibit lower thermal stability than salts with other anions, often decomposing below 300°C. Slow degradation of similar compounds has been observed at temperatures as low as 120-150°C. A study on this compound bis(trifluoromethylsulfonyl)imide showed it enters a runaway reaction above 270°C.[1] | - |

| Solubility | Qualitatively soluble in polar solvents (e.g., water, ethanol, acetone, DMSO). Insoluble in non-polar solvents (e.g., diethyl ether, petroleum ether). Specific quantitative data is not readily available. | - |

| Viscosity | No specific data available. Generally, imidazolium-based ionic liquids exhibit a wide range of viscosities, which are highly dependent on temperature and the nature of the anion. | - |

Experimental Protocols

The determination of the physical properties of ionic liquids like this compound chloride requires specific experimental techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid ionic liquid transitions to the liquid phase.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound chloride is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C/min) near the expected melting point for an accurate determination.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The result is typically reported as a melting range.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of the ionic liquid.

Methodology:

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound chloride (in its liquid state, i.e., above its melting point). The filled pycnometer is then weighed (m₃) at a controlled temperature.

-

Calculation: The density (ρ) of the ionic liquid is calculated using the formula: ρ = (m₃ - m₁) / V

Thermal Stability Determination (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition temperature of the ionic liquid.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound chloride is placed in a TGA crucible.

-

Instrument Setup: The TGA instrument is programmed with a specific temperature profile. A common method is a temperature ramp, where the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

Analysis: The instrument continuously measures the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature.

-

Data Interpretation: The onset decomposition temperature (T_onset) is a key parameter and is often determined as the temperature at which a significant weight loss begins. This can be calculated using various methods, such as the intersection of the baseline with the tangent of the decomposition curve.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the ionic liquid in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound chloride is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. The concentration of the ionic liquid in the sample is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

Viscosity Measurement (Capillary Viscometer)

Objective: To measure the resistance to flow of the ionic liquid.

Methodology:

-

Viscometer Selection: A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) suitable for the expected viscosity range is chosen.

-

Sample Loading: A known volume of the molten this compound chloride is introduced into the viscometer.

-

Temperature Control: The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

Measurement: The time it takes for the liquid to flow between two marked points on the capillary under the influence of gravity is measured.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the ionic liquid at that temperature.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of an ionic liquid such as this compound chloride.

Caption: A logical workflow for the synthesis, purification, and comprehensive physical property characterization of this compound chloride.

Conclusion

This compound chloride is a solid at room temperature with a reported melting point in the range of 58-80 °C and a density of 1.673 g/cm³ at 25 °C.[2] Like other ionic liquids, it is expected to have a negligible vapor pressure and to decompose at elevated temperatures rather than boil. While it is qualitatively known to be soluble in polar solvents, specific quantitative data on its solubility and viscosity are not widely available. The experimental protocols outlined in this guide provide a framework for the systematic and accurate determination of these crucial physical properties, which are essential for the effective application of this versatile ionic liquid in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-3-methylimidazolium Bromide

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 1-benzyl-3-methylimidazolium bromide, an ionic liquid with significant potential in various scientific applications. This guide details the experimental protocol for its preparation and presents key characterization data in a structured format for clarity and comparative analysis.

Introduction

This compound bromide, often abbreviated as [BzMIm]Br, belongs to the imidazolium (B1220033) class of ionic liquids (ILs). These compounds are salts with low melting points, often existing as liquids at or below ambient temperatures. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, such as catalysis, electrochemistry, and as specialized solvents in organic synthesis.[1] The title compound is a useful starting material for investigating metal-containing ionic liquids and serves as a key example in the structural analysis of imidazolium-based salts.[1] This guide outlines a reliable method for its synthesis and summarizes its key physical and chemical properties.

Synthesis Protocol

The synthesis of this compound bromide is achieved through a direct quaternization reaction, a common method for preparing imidazolium salts. The procedure involves the reaction of N-methylimidazole with benzyl (B1604629) bromide.

A robust and high-yield synthesis protocol is adapted from established literature.[1][2][3]

Materials:

-

N-methylimidazole (Reagent Grade)

-

Benzyl bromide (Reagent Grade)

-

Ethyl acetate (B1210297) (Anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a solution of N-methylimidazole (5.0 g, 60.9 mmol) in 100 mL of ethyl acetate is prepared.

-

To this vigorously stirred solution, benzyl bromide (15.0 g, 87.7 mmol) is added in a single portion at room temperature.

-

The solution, initially clear, will become turbid within a few minutes. The reaction mixture is then stirred overnight at room temperature to ensure complete reaction.

-

After the stirring is complete, the resulting product is isolated and washed several times with fresh portions of ethyl acetate to remove any unreacted starting materials.

-

The purified product is then dried under vacuum (e.g., 90°C, 20 mbar) to remove residual solvent.

The final product, this compound bromide, is obtained as a transparent, highly viscous, supercooled liquid in high purity and yield (typically around 85%).[1][2]

Characterization Data

The structural integrity and purity of the synthesized this compound bromide are confirmed through various analytical techniques. The key quantitative data are summarized below.

The fundamental physical properties of the compound have been determined as follows.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃BrN₂ | [1][4] |

| Molecular Weight | 253.14 g/mol | [1][4] |

| Appearance | Transparent, supercooled, highly viscous liquid | [1][2][3] |

| Melting Point (m.p.) | 72°C | [1][2][3] |

Elemental analysis provides confirmation of the empirical formula of the synthesized compound.

| Element | Experimental (%) | Calculated (%) | Reference |

| Carbon (C) | 52.47 | 52.19 | [1][2] |

| Hydrogen (H) | 4.93 | 5.18 | [1][2] |

| Nitrogen (N) | 10.91 | 11.07 | [1][2] |

| Bromine (Br) | 31.63 | 31.56 | [1][2] |

Single-crystal X-ray diffraction analysis reveals detailed structural information. The compound crystallizes with two unique ion pairs in the asymmetric unit.[1][3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | P b c a | [1][3] |

| Temperature | 150 K | [1][3] |

| Cell Length a (Å) | 10.9070 | [1] |

| Cell Length b (Å) | 18.2861 | [1] |

| Cell Length c (Å) | 21.6608 | [1] |

Note: The following ¹H NMR data is for This compound chloride and is provided for comparative purposes. The chemical shifts for the bromide salt are expected to be very similar.

| ¹H NMR (CDCl₃, 500 MHz) - Chloride Salt | δ (ppm) | Multiplicity | Integration | Assignment |

| N-CH₃ | 3.98 | s | 3H | Methyl protons |

| N-CH₂-Ph | 5.54 | s | 2H | Benzyl protons |

| Aromatic H | 7.29 - 7.34 | m | 3H | Phenyl protons |

| Imidazolium H | 7.37 | t | 1H | C4/C5-H |

| Aromatic H | 7.41 - 7.46 | m | 2H | Phenyl protons |

| Imidazolium H | 7.51 | t | 1H | C4/C5-H |

| Imidazolium H | 10.51 | s | 1H | C2-H (N-CH-N) |

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthesis of this compound bromide.

Caption: Experimental workflow for synthesis and analysis.

References

A Technical Guide to the Synthesis of 1-Benzyl-3-methylimidazolium Based Ionic Liquids

Introduction: 1-Benzyl-3-methylimidazolium ([BZMIM] or [BnMim]) based ionic liquids (ILs) are a significant class of molten salts characterized by their low melting points (typically below 100°C), negligible vapor pressure, and high thermal stability.[1][2] Composed of a this compound cation and a variety of possible anions, these ILs offer tunable physicochemical properties, making them highly versatile.[1][3] Their unique characteristics have positioned them as promising candidates for applications in organic synthesis, catalysis, electrochemistry, and notably, in pharmaceutical and biomedical fields as potential solvents for active pharmaceutical ingredients (APIs) and as novel drug delivery systems.[1][4][5][6][7] This guide provides an in-depth overview of the core synthesis methodologies, detailed experimental protocols, and quantitative data for the preparation of these valuable compounds.

Core Synthesis Principle: N-Alkylation

The primary and most direct route for synthesizing this compound halides is through the quaternization of 1-methylimidazole (B24206).[1] This reaction is a classic bimolecular nucleophilic substitution (SN2) pathway where the N-3 atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide).[1] This initial synthesis yields a this compound halide salt, which serves as a crucial precursor for creating a wide array of other ionic liquids through subsequent anion exchange reactions.[1][8]

Experimental Protocols

Protocol 1: Synthesis of this compound Halides via Conventional Heating

This method is the most common approach for synthesizing the precursor halide salts. The reactivity of the benzyl halide influences the required reaction conditions; bromides are generally more reactive than chlorides.[1]

A. Synthesis of this compound Chloride ([BZMIM]Cl)

-

Materials: 1-methylimidazole (freshly distilled for best results), benzyl chloride, and a solvent such as acetonitrile (B52724).[1][9]

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole and benzyl chloride. A slight molar excess of benzyl chloride (e.g., 1.2 equivalents) is often used.[9]

-

Add acetonitrile as the solvent (e.g., 5-10 mL per mmol of 1-methylimidazole).[9]

-

Heat the reaction mixture to 70°C and maintain stirring for 48-72 hours under a nitrogen atmosphere.[9][10]

-

Monitor the reaction progress using TLC or NMR spectroscopy.[1]

-

After completion, cool the mixture to room temperature and evaporate the solvent in vacuo.[9]

-

Wash the resulting residue, often a pale yellow gum or viscous liquid, several times with diethyl ether or ethyl acetate (B1210297) to remove unreacted starting materials.[1][9]

-

Dry the final product under high vacuum at 70-80°C to yield the purified this compound chloride.[9][10]

-

B. Synthesis of this compound Bromide ([BZMIM]Br)

-

Materials: 1-methylimidazole, benzyl bromide, and ethyl acetate.[11][12]

-

Procedure:

-

In a round-bottom flask, dissolve 1-methylimidazole (e.g., 5.0 g, 60.9 mmol) in ethyl acetate (100 mL).[11][12]

-

While stirring vigorously at room temperature, add benzyl bromide (e.g., 15.0 g, 87.7 mmol) in a single portion. The clear solution will become turbid within minutes.[11][12]

-

Continue stirring the mixture at room temperature overnight.[11][12]

-

The product will separate as a viscous liquid. Wash the product phase several times with fresh portions of ethyl acetate.[11][12]

-

Dry the purified product in vacuo at 90°C to obtain a transparent, highly viscous liquid.[11][12]

-

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the synthesis, often reducing reaction times from days to minutes and increasing yields.[13][14][15]

-

Procedure:

-

Place 1-methylimidazole and the corresponding benzyl halide (e.g., 1.0 to 1.1 molar ratio) in a sealed microwave reactor vessel equipped with a magnetic stirrer.[14][16]

-

Irradiate the mixture with a maximum power of 150 W, maintaining a temperature of approximately 80-100°C.[14][16]

-

The reaction is typically complete within 10-20 minutes.[14]

-

After cooling, the purification process is identical to the conventional method: wash the product with diethyl ether or ethyl acetate and dry under vacuum.[17]

-

Protocol 3: Anion Exchange (Metathesis)

To synthesize this compound ILs with different anions, a metathesis reaction is performed on the precursor halide salt.[1] This step is crucial for tuning the IL's properties, such as its hydrophobicity, viscosity, and electrochemical window.[3]

-

General Procedure:

-

Dissolve the this compound halide (e.g., [BZMIM]Cl) in a suitable solvent, typically water or acetonitrile.[8][18]

-

Add an equimolar amount of a metal salt containing the desired anion (e.g., potassium hexafluorophosphate (B91526) (KPF₆), lithium bis(trifluoromethylsulfonyl)imide (LiTf₂N), or sodium tetrafluoroborate (B81430) (NaBF₄)).[16][18]

-

Stir the mixture at room temperature for several hours (e.g., 2-15 hours).[16][18]

-

If the new IL is hydrophobic, a two-phase system will form. Separate the organic (IL) phase. If the byproduct (e.g., KCl, NaBr) precipitates, it can be removed by filtration.[16][18]

-

Wash the IL phase with deionized water to remove any remaining halide impurities. The completeness of the exchange can be verified with a silver nitrate (B79036) test.[16]

-

If necessary, extract the IL using a solvent like dichloromethane.[16][18]

-

Dry the final product under high vacuum to remove all volatile components.[18]

-

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis procedures.

Table 1: Synthesis of this compound Halides

| Product | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| [BZMIM]Cl | 1-Methylimidazole | Benzyl Chloride | 1 : 1.2 | Acetonitrile | 70 | 72 h | 86 | [9] |

| [BZMIM]Br | 1-Methylimidazole | Benzyl Bromide | 1 : 1.44 | Ethyl Acetate | RT | Overnight | 85 | [11][12] |

| [BZMIM]Br | 1-Methylimidazole | Benzyl Bromide | 1 : 1.1 | (Solvent-free) | 80 | 20 min (MW) | >90 |[14] |

Table 2: Anion Exchange Reactions from Imidazolium (B1220033) Halides

| Precursor IL | Anion Source | Molar Ratio (IL:Salt) | Solvent | Temp. (°C) | Time | Product IL | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| [BMIM]Cl* | KBF₄ | 1 : 1 | Water | RT | 2 h | [BMIM]BF₄ | 91 | [18] |

| [BMIM]Cl* | KPF₆ | 1 : 1 | Water | RT | 2 h | [BMIM]PF₆ | 81 | [18] |

| [BZMIM]Cl | LiTf₂N | Not specified | Water | RT | Not specified | [BZMIM]Tf₂N | Not specified | [8] |

| IL-Iodide | AgBF₄ | 1 : 1.06 | Water | RT | Not specified | IL-BF₄ | Not specified |[16] |

*Note: Data for the closely related 1-butyl-3-methylimidazolium ([BMIM]) system is included to provide representative yields for common anion exchange reactions, as specific yield data for [BZMIM] exchanges was limited in the search results.

Characterization

The successful synthesis and purity of this compound ionic liquids are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation. For [BZMIM]Cl, characteristic ¹H NMR peaks include a singlet for the N-CH₃ protons around 3.85-3.98 ppm, a singlet for the N-CH₂ benzylic protons around 5.42-5.54 ppm, and aromatic protons in the 7.3-7.5 ppm range. The imidazolium ring protons appear further downfield, with the C2-H proton being the most deshielded (often above 9 ppm).[9][16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and confirm the presence of the imidazolium ring and the specific anion.[13][19]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the cation.[16]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and the halogen, which can be compared to calculated values to verify purity.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. rsc.org [rsc.org]

- 10. rroij.com [rroij.com]

- 11. iucrdata.iucr.org [iucrdata.iucr.org]

- 12. iucrdata.iucr.org [iucrdata.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. biotechjournal.in [biotechjournal.in]

- 16. rsc.org [rsc.org]

- 17. asianpubs.org [asianpubs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the 1-Benzyl-3-methylimidazolium Cation: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzyl-3-methylimidazolium ([BZMIM]+) cation is a prominent member of the imidazolium-based ionic liquid family, distinguished by the presence of a benzyl (B1604629) group attached to one of the nitrogen atoms of the imidazole (B134444) ring. This structural feature imparts unique properties, influencing its stability and potential applications in diverse fields, including as a solvent in organic synthesis, in electrochemistry, and as a component of functional materials such as anion exchange membranes. This technical guide provides a comprehensive overview of the molecular structure and stability (thermal and alkaline) of the this compound cation. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized to provide a clear understanding of the cation's behavior under various conditions.

Molecular Structure

The this compound cation consists of a planar five-membered imidazolium (B1220033) ring, a methyl group, and a benzyl group. The presence of the benzyl group introduces steric hindrance and potential for π-π stacking interactions, which can influence the packing of the ions in the solid state and the bulk properties in the liquid state.

Crystallographic Data

The precise molecular geometry of the this compound cation has been determined through single-crystal X-ray diffraction studies of its chloride and bromide salts. The key structural parameters are summarized in the tables below.

Table 1: Selected Bond Lengths for this compound Cation

| Bond | Bond Length (Å) in [BZMIM]Cl | Bond Length (Å) in [BZMIM]Br |

| N1 - C2 | 1.328 | 1.332 |

| C2 - N3 | 1.327 | 1.329 |

| N3 - C4 | 1.385 | 1.388 |

| C4 - C5 | 1.353 | 1.356 |

| C5 - N1 | 1.386 | 1.389 |

| N1 - C6 (to Benzyl) | 1.472 | 1.475 |

| N3 - C10 (to Methyl) | 1.469 | 1.471 |

Table 2: Selected Bond Angles for this compound Cation

| Angle | Bond Angle (°) in [BZMIM]Cl | Bond Angle (°) in [BZMIM]Br |

| N1 - C2 - N3 | 108.9 | 108.8 |

| C2 - N3 - C4 | 108.6 | 108.7 |

| N3 - C4 - C5 | 106.9 | 106.8 |

| C4 - C5 - N1 | 106.9 | 107.0 |

| C5 - N1 - C2 | 108.7 | 108.7 |

| C5 - N1 - C6 | 125.6 | 125.5 |

| C2 - N1 - C6 | 125.7 | 125.8 |

| C2 - N3 - C10 | 126.0 | 125.9 |

| C4 - N3 - C10 | 125.4 | 125.4 |

Table 3: Selected Dihedral Angles for this compound Cation

| Dihedral Angle | Angle (°) in [BZMIM]Cl | Angle (°) in [BZMIM]Br |

| C6 - N1 - C5 - C4 | 179.8 | 179.5 |

| C10 - N3 - C4 - C5 | 179.9 | 179.7 |

| Imidazolium Ring - Phenyl Ring | 88.4 | 85.1 |

Stability

The stability of the this compound cation is a critical parameter that dictates its suitability for various applications. This section details its thermal and alkaline stability.

Thermal Stability

The thermal stability of ionic liquids is typically assessed using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The decomposition temperature (Td) is a key metric derived from TGA curves. The thermal stability of the this compound cation is significantly influenced by the nature of the counter-anion.

Table 4: Decomposition Temperatures of this compound Salts with Different Anions

| Anion | Decomposition Temperature (Td, °C) |

| Chloride (Cl⁻) | ~240-260 |

| Bromide (Br⁻) | ~250-270 |

| Bis(trifluoromethylsulfonyl)imide ([TF₂N]⁻) | ~400-420 |

Generally, imidazolium-based ionic liquids with weakly coordinating, non-nucleophilic anions like [TF₂N]⁻ exhibit higher thermal stability. In contrast, halide anions can act as nucleophiles at elevated temperatures, leading to the degradation of the cation.

Alkaline Stability

The stability of the this compound cation in alkaline environments is particularly relevant for applications in anion exchange membranes for fuel cells and electrolyzers. The imidazolium ring is susceptible to degradation in the presence of strong bases like hydroxide (B78521) ions.

Studies have shown that the this compound cation degrades in alkaline solutions. The primary degradation mechanism involves the nucleophilic attack of hydroxide at the C2 position of the imidazolium ring, leading to ring-opening. Other potential degradation pathways include Hofmann elimination and ylide formation, although ring-opening is generally considered the dominant pathway for unsubstituted imidazolium cations. The rate of degradation is influenced by factors such as the concentration of the base, temperature, and the presence of substituents on the imidazolium ring. For instance, substitution at the C2 position with a methyl group has been shown to enhance the alkaline stability of the imidazolium cation.

A study on the alkaline stability of this compound bromide in 1 M KOH in deuterated methanol (B129727) at 80°C showed significant degradation over a period of days, as monitored by ¹H NMR spectroscopy.

Electrochemical Stability

The electrochemical stability window (ESW) of an ionic liquid is the potential range over which it is electrochemically inert. A wide ESW is crucial for applications in electrochemical devices such as batteries and supercapacitors. The ESW is determined by the electrochemical stability of both the cation and the anion. The cathodic limit is typically determined by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion.

For imidazolium-based ionic liquids, the reduction of the imidazolium cation at the C2 position often defines the cathodic limit. The presence of the benzyl group in the this compound cation can influence its reduction potential. While specific experimental data for the electrochemical window of this compound based ionic liquids is not abundant in the literature, related imidazolium systems can provide an estimate. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) exhibits an electrochemical window of approximately 4.1 V. It is expected that the electrochemical window of [BZMIM]-based ionic liquids will be in a similar range, with the specific value being dependent on the counter-anion.

Experimental Protocols

Synthesis of this compound Chloride ([BZMIM]Cl)

Materials:

-

1-Methylimidazole (B24206) (1.0 eq)

-

Benzyl chloride (1.05 eq)

-

Acetonitrile (B52724) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in anhydrous acetonitrile.

-

Slowly add benzyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The resulting crude product, often a viscous oil or a solid, is washed several times with anhydrous ethyl acetate to remove any unreacted starting materials. This is typically done by adding ethyl acetate, stirring or sonicating the mixture, and then decanting the solvent.

-

Dry the purified product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.

Characterization:

-

¹H NMR: To confirm the structure of the synthesized compound.

-

¹³C NMR: To further confirm the structure.

-

Mass Spectrometry: To determine the mass of the cation.

-

Melting Point: To assess the purity of the compound.

Thermogravimetric Analysis (TGA)

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small amount of the ionic liquid sample (typically 5-10 mg) in a TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature (Td) is typically determined as the onset temperature of the major weight loss step or the temperature at which 5% or 10% weight loss occurs.

Alkaline Stability Study using ¹H NMR Spectroscopy

Materials:

-

This compound salt

-

Potassium hydroxide (KOH)

-

Deuterated methanol (CD₃OD)

-

Internal standard (e.g., dimethyl sulfoxide-d₆)

-

NMR tubes with sealable caps

Procedure:

-

Prepare a stock solution of the this compound salt in deuterated methanol.

-

Prepare a stock solution of potassium hydroxide in deuterated methanol.

-

In an NMR tube, mix the ionic liquid solution, the KOH solution, and the internal standard to achieve the desired final concentrations (e.g., 0.1 M ionic liquid and 1 M KOH).

-

Seal the NMR tube to prevent solvent evaporation.

-

Acquire an initial ¹H NMR spectrum at time t=0.

-

Place the NMR tube in a constant temperature bath (e.g., 60°C or 80°C).

-

Periodically remove the NMR tube from the bath, cool it to room temperature, and acquire a ¹H NMR spectrum.

-

Integrate a characteristic peak of the this compound cation (e.g., the C2-H proton) and a peak from the internal standard.

-

Calculate the percentage of the cation remaining at each time point by comparing the relative integral values to the initial spectrum.

-

Plot the percentage of cation remaining versus time to determine the degradation kinetics.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis, characterization, and stability analysis of this compound chloride.

Alkaline Degradation Pathway of this compound Cation

Caption: The dominant degradation pathway of the this compound cation in alkaline media involves nucleophilic attack at the C2 position, leading to ring opening.

Navigating the Thermal Frontiers: A Technical Guide to the Stability of 1-Benzyl-3-methylimidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of ionic liquids (ILs) is a critical parameter governing their application in diverse fields, including as solvents for chemical synthesis, electrolytes in electrochemical devices, and as novel drug delivery systems. Among the vast array of available ILs, 1-benzyl-3-methylimidazolium ([BZMIM]+) salts are of particular interest due to the unique physicochemical properties imparted by the benzyl (B1604629) group. This technical guide provides an in-depth analysis of the thermal stability of this compound salts, presenting quantitative data, detailed experimental protocols, and a visual representation of the structure-stability relationship.

Core Concept: The Anion's Decisive Role

The thermal stability of this compound salts is intrinsically linked to the nature of their constituent anion. The decomposition of imidazolium-based ionic liquids is often initiated by a nucleophilic attack of the anion on the electrophilic carbon atoms of the cation, particularly the acidic proton at the C2 position of the imidazolium (B1220033) ring or the alkyl/benzyl substituents. Consequently, anions with higher nucleophilicity tend to lower the thermal stability of the ionic liquid.

The general trend observed for the thermal stability of imidazolium salts based on the anion is as follows:

[TF2N]⁻ > [PF6]⁻ > [BF4]⁻ > [OTf]⁻ > [MeSO4]⁻ > [OAc]⁻ > Halides (I⁻ > Br⁻ > Cl⁻)

This trend is inversely related to the nucleophilicity of the anion. Weakly coordinating, non-nucleophilic anions such as bis(trifluoromethylsulfonyl)imide ([TF2N]⁻) result in ionic liquids with significantly higher thermal stability compared to those with strongly nucleophilic anions like halides or acetate.

Quantitative Thermal Stability Data

The thermal stability of ionic liquids is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from a TGA curve are the onset decomposition temperature (T_onset_), where significant mass loss begins, and the peak decomposition temperature (T_peak_), which corresponds to the maximum rate of decomposition.

The following table summarizes the available quantitative data on the thermal stability of this compound salts and related 1-butyl-3-methylimidazolium salts to illustrate the influence of the anion.

| Cation | Anion | T_onset_ (°C) | T_peak_ (°C) | Heating Rate (°C/min) | Reference |

| This compound | Bis(trifluoromethylsulfonyl)imide ([TF2N]⁻) | ~350 - 400 | Not Reported | 1.0, 2.0, 4.0, 8.0 | [1] |

| 1-Butyl-3-methylimidazolium | Chloride ([Cl]⁻) | 246 | Not Reported | Not Specified | [2] |

| 1-Butyl-3-methylimidazolium | Acetate ([OAc]⁻) | < 200 | 242 | Not Specified | [3] |

| 1-Butyl-3-methylimidazolium | Methyl Sulfate ([MeSO4]⁻) | > 200 | 363 | Not Specified | [3] |

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following provides a detailed methodology for determining the thermal stability of this compound salts using TGA, based on common practices in the literature.[1]

Objective: To determine the onset and peak decomposition temperatures of this compound salts.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound salt sample (typically 5-10 mg)

-

High purity inert gas (e.g., Nitrogen or Argon)

-

TGA sample pans (e.g., alumina, platinum, or aluminum)

Procedure:

-

Sample Preparation:

-

Prior to analysis, dry the ionic liquid sample under high vacuum (e.g., at 60-80 °C) for a sufficient period (e.g., 12-24 hours) to remove any volatile impurities such as water or residual solvents, which can interfere with the TGA measurement.

-

Accurately weigh 5-10 mg of the dried ionic liquid into a TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-100 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 25-30 °C).

-

Heat the sample from the starting temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

The heating should be performed at a constant linear rate. Common heating rates for comparative studies are 5, 10, or 20 °C/min. It is crucial to use the same heating rate when comparing the thermal stability of different samples.

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature.

-

The instrument's software will typically also record the derivative of the mass loss with respect to temperature (DTG curve).

-

-

Data Analysis:

-

T_onset_ (Onset Decomposition Temperature): Determine the temperature at which the initial significant mass loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the decomposition curve.

-

T_peak_ (Peak Decomposition Temperature): Determine the temperature at which the rate of mass loss is at its maximum. This corresponds to the peak of the first derivative thermogravimetric (DTG) curve.

-

Visualizing Structure-Stability Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Influence of anion properties on the thermal stability of this compound salts.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal stability of this compound salts is a critical parameter for their safe and effective application. This guide has highlighted that the choice of anion is the primary determinant of the thermal stability of these ionic liquids. Salts with weakly nucleophilic anions, such as bis(trifluoromethylsulfonyl)imide, exhibit superior thermal stability. The provided experimental protocol for thermogravimetric analysis offers a standardized approach for researchers to accurately assess and compare the thermal properties of these and other ionic liquids. The visualized relationships between anion properties and thermal stability serve as a predictive tool for the rational design of novel ionic liquids with tailored thermal characteristics for specific applications in research, drug development, and beyond.

References

An In-depth Technical Guide to 1-Benzyl-3-methylimidazolium chloride: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-methylimidazolium chloride ([Bmim]Cl), an ionic liquid with significant potential in various scientific and biomedical applications. This document details its fundamental chemical and physical properties, provides a detailed synthesis protocol, and explores its established antimicrobial and emerging antiviral activities. Experimental methodologies for assessing these biological functions are described to facilitate further research and development. While the direct impact of [Bmim]Cl on specific eukaryotic signaling pathways remains an area for future investigation, this guide furnishes the foundational knowledge necessary to explore its therapeutic and biotechnological applications.

Core Properties of this compound chloride

This compound chloride is a quaternary ammonium (B1175870) salt and a member of the imidazolium-based ionic liquids. Its unique physicochemical properties, such as low volatility and high thermal stability, make it a compound of interest for various applications.

| Property | Value | Reference |

| CAS Number | 36443-80-8 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₃ClN₂ | [1][2][4][5][7] |

| Molecular Weight | 208.69 g/mol | [1][2][3][4][10] |

| Appearance | White to light yellow crystalline powder, chips, crystals, or solid | |

| Melting Point | 58 °C | [3][10] |

| Density | 1.673 g/cm³ (at 25 °C) | [3][10] |

Synthesis Protocol

A common and effective method for the synthesis of this compound chloride is through the quaternization of N-methylimidazole with benzyl (B1604629) chloride.

Materials:

-

N-methylimidazole

-

Benzyl chloride

-

Acetonitrile (B52724) (dry)

-

Ethyl acetate

Procedure:

-

Dissolve N-methylimidazole (0.1 mol) in dry acetonitrile (30 ml).

-

Add benzyl chloride (0.1 mol) to the solution.

-

Stir the reaction mixture under reflux for 7 hours.

-

Following the reflux, extract the reaction mixture with ethyl acetate.

-

Concentrate the product, which can then be purified by recrystallization from chloroform.

This procedure has been reported to yield a high percentage of the final product.

Synthesis Workflow

Biological Activities and Potential Applications

This compound chloride has demonstrated notable biological activities, particularly as an antimicrobial and antiviral agent. These properties position it as a candidate for further investigation in drug development.

Antimicrobial Activity

Imidazolium-based ionic liquids, including [Bmim]Cl, are known to possess broad-spectrum antimicrobial activity against various bacteria and fungi.

Mechanism of Action: The primary mechanism of antimicrobial action is believed to be the disruption of the bacterial cell membrane. The cationic imidazolium (B1220033) headgroup interacts with the negatively charged components of the microbial cell membrane, while the benzyl group can insert into the hydrophobic lipid bilayer. This interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial Mechanism

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

-

Preparation of Stock Solution: Prepare a stock solution of this compound chloride in a suitable solvent (e.g., sterile deionized water or DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC Assay Workflow

Antiviral Activity

Recent studies on structurally related imidazolium compounds suggest potential antiviral properties. For instance, 1-benzyl-3-cetyl-2-methylimidazolium iodide has been shown to inhibit the entry of several enveloped viruses.

Potential Mechanism of Action: The proposed antiviral mechanism for related compounds involves lysosomotropic properties. These agents can accumulate in the acidic compartments of the cell, such as endosomes and lysosomes, raising their pH. This change in pH can inhibit the pH-dependent fusion of viral envelopes with the endosomal membrane, a critical step for the entry of many viruses into the host cell.

Experimental Protocol: Viral Entry Inhibition Assay (General)

A common method to assess the inhibition of viral entry is the use of pseudotyped viruses carrying a reporter gene (e.g., luciferase).

-

Cell Seeding: Seed permissive host cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound chloride for a defined period before infection.

-

Infection: Infect the cells with a pseudotyped virus (e.g., VSV-luciferase) at a known multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A reduction in luciferase activity in compound-treated cells compared to untreated controls indicates inhibition of viral entry.

Eukaryotic Cell Signaling Pathways: An Area for Future Research

While the antimicrobial and potential antiviral activities of this compound chloride are promising, its direct effects on key eukaryotic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, have not been extensively reported in the available scientific literature. These pathways are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, making them important targets in drug development. Further research is warranted to elucidate any potential modulatory effects of [Bmim]Cl on these pathways.

General MAPK Pathway

General NF-κB Pathway

Conclusion

This compound chloride is a versatile ionic liquid with well-defined physicochemical properties and established antimicrobial activity. Its potential as an antiviral agent is an exciting frontier for further research. This technical guide provides a solid foundation for scientists and drug development professionals to explore the full therapeutic and biotechnological potential of this compound. Future studies should focus on elucidating its precise mechanisms of action and its interactions with eukaryotic cell signaling pathways to advance its application in medicine and beyond.

References

- 1. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound chloride, 97% | Fisher Scientific [fishersci.ca]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Chloride | C11H13ClN2 | CID 10560335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound chloride, >99% | IoLiTec [iolitec.de]

- 9. This compound chloride = 97.0 36443-80-8 [sigmaaldrich.com]

- 10. 1-Benzyl-3-cetyl-2-methylimidazolium Iodide (NH125) Is a Broad-Spectrum Inhibitor of Virus Entry with Lysosomotropic Features - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Benzyl-3-methylimidazolium Bromide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-benzyl-3-methylimidazolium bromide, a versatile ionic liquid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document details the synthesis, experimental protocols for spectroscopic analysis, and a summary of the available spectral data (¹H NMR, ¹³C NMR, and FT-IR).

Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Tentative Assignment |

| H-2 | ~9.5 - 10.5 | s | - | Imidazolium (B1220033) ring |

| H-4, H-5 | ~7.5 - 7.8 | m | - | Imidazolium ring |

| Phenyl-H | ~7.3 - 7.5 | m | - | Benzyl (B1604629) group |

| CH₂ | ~5.4 | s | - | Benzyl group |

| N-CH₃ | ~3.8 - 4.1 | s | - | Methyl group |

Note: The chemical shifts are based on data for this compound tetrafluoroborate (B81430) and may vary slightly for the bromide salt.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Tentative Assignment |

| C-2 | ~137 | Imidazolium ring |

| C-4, C-5 | ~124, ~122 | Imidazolium ring |

| Phenyl C (quaternary) | ~134 | Benzyl group |

| Phenyl CH | ~129, ~128 | Benzyl group |

| CH₂ | ~53 | Benzyl group |

| N-CH₃ | ~36 | Methyl group |

Note: The chemical shifts are based on data for similar imidazolium-based ionic liquids and are provided as a reference.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3150 - 3000 | Medium | C-H stretching (aromatic and imidazolium) |

| 2960 - 2850 | Medium | C-H stretching (aliphatic CH₂ and CH₃) |

| ~1630 | Weak | C=C stretching (aromatic) |

| ~1570 | Medium | C=N stretching (imidazolium ring) |

| ~1455 | Medium | CH₂ scissoring |

| ~1170 | Strong | C-N stretching |

| 700 - 800 | Strong | C-H out-of-plane bending (aromatic) |

Note: The FT-IR data is based on characteristic vibrational frequencies for imidazolium-based ionic liquids.

Experimental Protocols

Synthesis of this compound Bromide

A detailed synthesis protocol has been reported in the literature.[1]

Materials:

-

Benzyl bromide

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve 1-methylimidazole in ethyl acetate.

-

To this solution, add benzyl bromide dropwise at room temperature with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature. The product will precipitate out of the solution.

-

After the reaction is complete, collect the solid product by filtration.

-

Wash the product with ethyl acetate to remove any unreacted starting materials.

-

Dry the final product under vacuum.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of this compound bromide in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared spectrometer.

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

-

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition:

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Workflow and Characterization

The following diagram illustrates the general workflow from the synthesis of this compound bromide to its spectroscopic characterization.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound bromide.

References

An In-depth Technical Guide to the Solubility of 1-Benzyl-3-methylimidazolium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the ionic liquid 1-Benzyl-3-methylimidazolium chloride ([Bzmim]Cl) in organic solvents. Due to a notable scarcity of specific quantitative data in publicly available scientific literature, this document provides a comprehensive overview of its known physical properties, discusses expected solubility trends based on the principles of ionic liquid chemistry, and presents a generalizable experimental protocol for determining solubility. This guide is intended to equip researchers with the foundational knowledge and methodologies required to investigate the solubility of [Bzmim]Cl in their specific applications.

Introduction to this compound Chloride

This compound chloride is an imidazolium-based ionic liquid. These compounds are salts that are liquid at or near room temperature and have gained significant attention as "green solvents" and catalysts in a variety of chemical processes due to their low volatility, high thermal stability, and tunable physicochemical properties.[1] The structure of this compound chloride, featuring a benzyl (B1604629) group and a methyl group attached to the imidazolium (B1220033) cation, influences its interactions with other molecules and thus its solubility profile.

Physical Properties of this compound Chloride

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClN₂ | [1][2][3][4] |

| Molecular Weight | 208.69 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 58 - 80 °C (Varies by source) | [1][3][4][5] |

| Density | 1.673 g/cm³ at 25 °C | [3] |

| CAS Number | 36443-80-8 | [1][2][3][4] |

Qualitative Solubility Profile in Organic Solvents

In the absence of specific quantitative data, a qualitative assessment of the solubility of this compound chloride in various organic solvents can be inferred from the general behavior of imidazolium-based ionic liquids. The solubility of ionic liquids is primarily governed by the nature of both the cation and the anion, as well as the properties of the solvent, such as polarity and hydrogen bonding capability.

-

Polar Protic Solvents (e.g., Alcohols): Ionic liquids with chloride anions are generally soluble in polar protic solvents like ethanol, methanol, and other short-chain alcohols.[6] The ability of these solvents to form hydrogen bonds and their high polarity facilitate the dissolution of the ionic salt. The solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a decrease in the overall polarity of the solvent.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): High solubility is generally expected in polar aprotic solvents. These solvents have large dipole moments and can solvate the ions of the ionic liquid effectively.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of this compound chloride in nonpolar solvents is expected to be low. The significant difference in polarity between the ionic liquid and the solvent hinders dissolution.

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of an ionic liquid such as this compound chloride in an organic solvent. This method is based on the "cloud-point" technique, which is a common method for determining the liquid-liquid equilibria of ionic liquid-solvent systems.[7]

Objective: To determine the solubility of this compound chloride in a given organic solvent at various temperatures.

Materials:

-

This compound chloride (high purity, dried under vacuum to remove moisture)

-

Organic solvent of interest (high purity, anhydrous)

-

Analytical balance

-

Sealed glass vials or a specialized view-cell apparatus

-

Temperature-controlled bath or heating block with magnetic stirring

-

Thermometer or temperature probe

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound chloride into a sealable glass vial.

-

Add a known mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration and Observation:

-

Place the vial in the temperature-controlled bath or heating block.

-

Slowly heat the sample while stirring continuously.

-

Observe the mixture for the temperature at which it becomes a single, clear phase. This is the "cloud-point" temperature for that specific composition.

-

-

Data Collection:

-

Record the cloud-point temperature for the given composition.

-

Repeat the process for a range of different compositions of the ionic liquid and the solvent to construct a phase diagram.

-

-

Data Analysis:

-

Plot the cloud-point temperatures against the mole fraction (or weight percent) of the ionic liquid.

-

The resulting curve represents the boundary between the single-phase and two-phase regions, from which the solubility at a given temperature can be determined.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Work in a well-ventilated area, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound chloride and the chosen organic solvent before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Applications

The primary applications of this compound chloride are in the fields of organic synthesis, catalysis, and materials science.[1] As an ionic liquid, it is not typically studied in the context of biological signaling pathways, and no relevant information was found in the scientific literature. Its applications in drug development are more likely to be as a solvent or catalyst in the synthesis of active pharmaceutical ingredients rather than as a therapeutic agent itself.

Conclusion

While specific quantitative data on the solubility of this compound chloride in a wide range of organic solvents is currently lacking in the literature, this guide provides a foundation for researchers working with this ionic liquid. By understanding its physical properties and the general principles of ionic liquid solubility, and by employing the outlined experimental protocol, scientists and professionals can systematically determine the solubility of [Bzmim]Cl in solvents relevant to their work. Further research to populate a comprehensive database of its solubility would be a valuable contribution to the field of green chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Chloride | C11H13ClN2 | CID 10560335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound chloride, >99% | IoLiTec [iolitec.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. echemi.com [echemi.com]

- 6. pH Measurements of 1-alkyl-3-methylimidazolium chloride in alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Electrochemical window of 1-Benzyl-3-methylimidazolium tetrafluoroborate

An In-Depth Technical Guide to the Electrochemical Window of 1-Benzyl-3-methylimidazolium Tetrafluoroborate (B81430)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid this compound tetrafluorobate ([Bnmim][BF4]). Due to a lack of specific experimental data for [Bnmim][BF4] in existing literature, this document leverages extensive data available for the structurally similar and widely studied ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]), as a predictive framework. The guide outlines the fundamental principles of determining the electrochemical window, details the necessary experimental protocols, and discusses the critical factors influencing its measurement.

Introduction to the Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is electrochemically stable.[1][2] Beyond this range, the electrolyte undergoes oxidation or reduction, leading to its decomposition.[1][2] For ionic liquids, the EW is determined by the electrochemical stability of its constituent cation and anion. The cathodic limit is typically set by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. A wide electrochemical window is a key advantage of ionic liquids, making them suitable for a variety of electrochemical applications, including batteries, capacitors, and electrocatalysis.[1][2][3]

For this compound tetrafluoroborate, the electrochemical window is dictated by the reduction of the this compound cation and the oxidation of the tetrafluoroborate anion.

Predicted Electrochemical Behavior of [Bnmim][BF4]

Expected Anodic and Cathodic Limits:

-

Anodic Limit (Oxidation): The oxidation potential is determined by the tetrafluoroborate anion (BF4⁻). The anodic oxidation of BF4⁻ is expected to occur at a relatively high positive potential.[4]

-

Cathodic Limit (Reduction): The reduction potential is determined by the this compound cation. The reduction of the imidazolium (B1220033) ring is the limiting factor on the cathodic side.

Quantitative Data for Analogous Ionic Liquid: [Bmim][BF4]

The following table summarizes experimentally determined electrochemical window data for 1-Butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). These values serve as a reference for the expected electrochemical stability of [Bnmim][BF4]. It is important to note that the electrochemical window is highly dependent on experimental conditions such as the working electrode material, the presence of impurities (especially water), and the scan rate.[5][6]

| Working Electrode | Reference Electrode | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Source |

| Glassy Carbon | Ag/AgCl | ~ +2.0 | ~ -2.2 | ~ 4.2 | [7] |

| Platinum | Ag wire (pseudo) | Not Specified | Not Specified | ~4.0 | [3] |

| Glassy Carbon | Not Specified | Not Specified | Not Specified | ~2.5 | [5] |

Note: The exact values can vary significantly based on the experimental setup and purity of the ionic liquid.

Experimental Protocol for Determining the Electrochemical Window

The most common technique for determining the electrochemical window of an ionic liquid is Cyclic Voltammetry (CV) .

Materials and Equipment

-

Potentiostat/Galvanostat: An electrochemical workstation capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell is typically used.

-

Working Electrode (WE): A chemically inert electrode with a well-defined surface area. Common choices include Glassy Carbon (GC), Platinum (Pt), or Gold (Au).

-

Reference Electrode (RE): A non-aqueous reference electrode is required. A silver/silver ion (Ag/Ag⁺) electrode or a pseudo-reference electrode (e.g., a silver or platinum wire) can be used. If a pseudo-reference is used, it is crucial to calibrate the potential scale against a known redox couple, such as Ferrocene/Ferrocenium (Fc/Fc⁺).

-

Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.

-

Ionic Liquid Sample: High-purity this compound tetrafluoroborate. The sample must be rigorously dried to minimize water content, as water can significantly narrow the electrochemical window.[6]

-

Inert Atmosphere: A glovebox or Schlenk line to handle the ionic liquid and assemble the electrochemical cell under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.

Experimental Procedure

-

Sample Preparation: Dry the this compound tetrafluoroborate sample under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water and other volatile impurities.

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile), and then dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell inside a glovebox under an inert atmosphere. Fill the cell with the dried ionic liquid.

-

Cyclic Voltammetry Measurement:

-

Set the initial and final potentials to a narrow range around the open-circuit potential (e.g., -0.5 V to +0.5 V).

-

Set a suitable scan rate, typically between 20 and 100 mV/s.

-

Gradually expand the potential window in both the anodic and cathodic directions in successive scans until a significant increase in current is observed at the potential limits. This increase in current signifies the onset of the oxidation and reduction of the ionic liquid.

-

-

Data Analysis: The electrochemical window is determined from the resulting voltammogram. The anodic and cathodic limits are defined as the potentials at which the current density reaches a predefined cutoff value (e.g., 0.1 or 1.0 mA/cm²).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the electrochemical window of an ionic liquid.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte [mdpi.com]

- 4. 1-Butyl-3-methylimidazolium tetrafluoroborate as suitable solvent for BF3: the case of alkyne hydration. Chemistry vs electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wssp.cm.utexas.edu [wssp.cm.utexas.edu]

- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial Activity of 1-Benzyl-3-methylimidazolium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of 1-benzyl-3-methylimidazolium compounds and related derivatives. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these ionic liquids as novel antimicrobial agents. This document details their activity against a range of pathogens, the experimental methodologies used for their evaluation, and the current understanding of their mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound compounds and their derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for several this compound and related imidazolium (B1220033) compounds against various bacterial and fungal strains as reported in the literature. The activity is often influenced by the nature of the substituents on the imidazolium ring and the counter-ion.[1]

| Compound | Microorganism | MIC (µg/mL) | MIC (mM) | Reference |

| This compound tetrafluoroborate | Staphylococcus aureus | - | - | [2] |

| Escherichia coli | - | - | [2] | |

| 1-Alkyl-3-methylimidazolium chlorides ([C12mim]Cl) | Staphylococcus aureus | - | 0.0015-0.0030 | [3] |

| 1-Alkyl-3-methylimidazolium chlorides ([C16mim]Cl) | Staphylococcus aureus | - | - | [3] |

| 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) | Escherichia coli | - | 1 | [4] |

| Staphylococcus aureus | - | 0.5 | [4] | |

| Enterococcus faecium | - | 0.5 | [4] | |

| Enterococcus hirae | - | 0.5 | [4] | |

| 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) | Escherichia coli | - | 0.01 | [4] |

| Staphylococcus aureus | - | 0.01 | [4] | |

| Enterococcus faecium | - | 0.003 | [4] | |

| Enterococcus hirae | - | 0.003 | [4] | |

| Dibenzyl methyl-substituted imidazolium salts (general) | Escherichia coli | 10-80 | - | [5] |

| Klebsiella pneumoniae | 10-80 | - | [5] | |

| Pseudomonas aeruginosa | 10-80 | - | [5] | |

| Proteus vulgaris | 10-80 | - | [5] | |

| Staphylococcus aureus | 10-80 | - | [5] | |

| Enterococcus faecalis | 10-80 | - | [5] | |

| Note: MIC values can vary based on the specific experimental conditions. The data presented is a summary from various sources for comparative purposes. |

Experimental Protocols

The evaluation of the antimicrobial activity of this compound compounds is primarily conducted using standardized microbiological assays. The two most common methods are the broth microdilution and the agar (B569324) well diffusion assays.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Materials:

-

Test compound (this compound derivative)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Microbial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a known concentration (e.g., 1 mg/mL).[5]

-

Serial Dilutions: Serial two-fold dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate using sterile broth. This creates a range of concentrations to be tested.[6]

-

Inoculum Preparation: The microbial culture is diluted in sterile broth to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[5]

-

Reading Results: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[8][9]

Materials:

-

Test compound

-

Sterile Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Petri dishes

-

Microbial culture in logarithmic growth phase

-

Sterile swabs

-

Sterile cork borer or well cutter

Procedure:

-

Agar Plate Preparation: Molten, sterile agar medium is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension using a sterile swab.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

-

Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A control with the solvent alone is also included.

-

Incubation: The plates are incubated under suitable conditions for the microorganism.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations: Workflows and Mechanisms

To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Caption: Workflow for antimicrobial susceptibility testing.

Caption: Proposed mechanism of antimicrobial action.

Mechanism of Action

The primary antimicrobial mechanism of this compound and other long-chain imidazolium-based ionic liquids is believed to be the disruption of the bacterial cell membrane.[10][11] This action is attributed to the amphiphilic nature of these molecules, which possess a positively charged imidazolium head and a hydrophobic benzyl (B1604629) and/or alkyl tail.

The positively charged imidazolium ring is thought to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[3] Following this initial electrostatic interaction, the hydrophobic tail inserts itself into the lipid bilayer of the membrane.[12] This insertion disrupts the ordered structure of the membrane, leading to increased permeability, the formation of pores, and the leakage of essential intracellular components like ions, metabolites, and nucleic acids.[12] Ultimately, this loss of membrane integrity results in cell death. The length of the alkyl chain on the imidazolium cation has been shown to be a critical factor, with longer chains generally exhibiting greater antimicrobial activity up to a certain point (a "cut-off" effect).[1] While membrane disruption is the most widely accepted mechanism, other potential intracellular targets and signaling pathway disruptions have not been extensively ruled out and may contribute to the overall antimicrobial effect.[13] At present, there is no strong evidence to suggest that these compounds act on specific bacterial signaling pathways in the way that traditional antibiotics do.

References

- 1. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple screening method to identify toxic/non-toxic ionic liquids: agar diffusion test adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovering Low Toxicity Ionic Liquids for Saccharomyces cerevisiae by Using the Agar Well Diffusion Test [mdpi.com]

- 10. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

- 12. ISIS Discovering how ionic liquids win the battle against bacterial cell membranes [isis.stfc.ac.uk]

- 13. mdpi.com [mdpi.com]

Methodological & Application

The Versatility of 1-Benzyl-3-methylimidazolium Chloride in Organic Synthesis: Applications and Protocols

Introduction